molecular formula C6H9Cl2N3O B1434009 3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride CAS No. 1803562-71-1

3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride

Cat. No.: B1434009
CAS No.: 1803562-71-1
M. Wt: 210.06 g/mol
InChI Key: CSJRDNRZYOHIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride is a heterocyclic compound featuring a fused triazolo-oxazine core with a chloromethyl substituent at the 3-position. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical or synthetic applications. Key safety data highlight its hazards, including flammability, toxicity, and environmental risks .

Properties

IUPAC Name

3-(chloromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O.ClH/c7-3-5-8-9-6-4-11-2-1-10(5)6;/h1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJRDNRZYOHIRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NN=C(N21)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803562-71-1
Record name 3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Core Cyclization Strategy

  • Starting Materials: Precursors generally include chloromethyl-substituted oxazine derivatives or related heterocyclic intermediates.
  • Cyclization Reaction: The formation of the fused triazoloxazine ring system is achieved via cyclization under acidic conditions, often employing strong acids such as hydrochloric acid to promote ring closure.
  • Reaction Conditions: Acidic media, controlled temperature (often elevated), and appropriate solvents facilitate efficient cyclization.

Chloromethylation

  • Chloromethyl groups are introduced either by starting with chloromethyl-containing precursors or by chloromethylation reactions post-ring formation.
  • Typical chloromethylation reagents include chloromethyl ethers or chloromethyl halides under controlled conditions to avoid over-chlorination or side reactions.

Salt Formation

  • The hydrochloride salt form is obtained by treatment of the free base compound with hydrochloric acid, enhancing compound stability and solubility.
  • This step is crucial for isolating the compound in a crystalline, pure form suitable for further applications.

Industrial Production Methods

  • Scale-Up: Industrial synthesis involves scaling the laboratory procedures to larger reactors capable of handling increased volumes and maintaining reaction parameters such as temperature and acidity.
  • Purification: Techniques such as recrystallization and chromatographic methods are employed to purify the compound to pharmaceutical-grade standards.
  • Safety and Environmental Controls: Due to the use of strong acids and chlorinated reagents, industrial processes incorporate safety protocols and waste treatment to minimize environmental impact.

Reaction Conditions and Reagents Summary Table

Step Reagents/Conditions Purpose Notes
Cyclization Hydrochloric acid, acidic solvent, heat Formation of triazoloxazine ring system Requires strong acid catalysis
Chloromethylation Chloromethyl halides or ethers Introduction of chloromethyl group Controlled to prevent side reactions
Salt Formation Hydrochloric acid Formation of hydrochloride salt Enhances stability and solubility
Purification Recrystallization, chromatography Isolation of pure compound Critical for pharmaceutical use

Chemical Reaction Analysis

  • The compound can undergo various transformations, including oxidation, reduction, and nucleophilic substitution, which are relevant both in its synthesis and derivatization.
  • Oxidation reagents: Potassium permanganate, hydrogen peroxide.
  • Reduction reagents: Lithium aluminum hydride, sodium borohydride.
  • Substitution reactions: Amines or alcohols under acidic or basic conditions.

These reactions provide routes to analogs and derivatives for further biological or chemical studies.

Research Findings and Notes

  • The preparation methods emphasize the necessity of acidic conditions for efficient cyclization.
  • Chloromethylation is a sensitive step requiring precise control to avoid degradation or polymerization.
  • The hydrochloride salt form is preferred for its enhanced physicochemical properties.
  • Industrial production must balance reaction efficiency, product purity, safety, and environmental considerations.

Summary Table of Preparation Method Parameters

Parameter Laboratory Scale Industrial Scale
Reaction Type Acid-catalyzed cyclization Scaled acid-catalyzed cyclization
Temperature Range 50–100 °C (typical) Controlled heating with cooling systems
Acid Used Hydrochloric acid Hydrochloric acid with corrosion control
Chloromethylation Control Stoichiometric reagent addition Automated reagent dosing
Purification Techniques Recrystallization, chromatography Large-scale crystallization, filtration
Safety Measures Standard lab PPE Industrial safety protocols, waste management

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols, often under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal applications, particularly in the development of pharmaceuticals. Its derivatives may exhibit pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Industry: In the industrial sector, this compound can be used in the production of various chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Key Differences :

  • Substituents : The chloromethyl group in the target compound increases electrophilicity compared to phenyl or ester groups .
  • Salt Form: Hydrochloride salts improve aqueous solubility relative to non-ionic analogs .
  • Ring Saturation : The target’s 5H,6H,8H saturation contrasts with 6,8-dihydro analogs, affecting conformational flexibility .

Insights :

  • Piperidine and triethylamine are common bases for cyclization in triazolo systems .

Spectral and Analytical Data Comparison

Spectral profiles of related compounds provide benchmarks for structural confirmation:

Compound 1H-NMR (δ, ppm) 13C-NMR (δ, ppm) IR (cm⁻¹) Mass (EI/ESI)
Target Compound CH2Cl (~3.5–4.5); triazole H (~8–9) (hypothesized) Cl-CH2 (~40–45); triazole C (~150) C-Cl stretch (~700–750) [M+H]+: ~250–300 (estimated)
8-(4-Bromophenyl) derivative CH3 (δ 1.2), CH2 (δ 4.1), H-6 (δ 6.8) C-Br (~105), C=O (~170) C=O (~1700) EI-MS: 419 (M+1)
4-(3-Methylphenyl) triazole-thione CH3 (δ 2.59), aromatic H (δ 6.86–7.26) C=S (~120), C-Cl (~110) C-Cl (702), C=S (1243) EI-MS: 419 (M+1)

Notable Observations:

  • The target’s chloromethyl group would show distinct 1H-NMR signals for CH2Cl and 13C-NMR for Cl-C .
  • IR C-Cl stretches (~700–750 cm⁻¹) align with halogenated analogs .

Biological Activity

3-(Chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride (CAS No. 1803561-88-7) is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological evaluations, particularly in antimicrobial and anticancer contexts.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₆H₈ClN₃O
Molecular Weight 173.60 g/mol
MDL No. MFCD28133047
IUPAC Name 3-(chloromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine; hydrochloride
Appearance Powder
Storage Temperature +4 °C

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The specific synthetic pathways can vary but often include the formation of the triazole ring followed by chloromethylation.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For example:

  • A study on related triazole compounds demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with some derivatives showing minimum inhibitory concentrations (MICs) in the low micromolar range .
  • The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The potential anticancer properties of this compound have been explored in various studies:

  • Compounds with similar structures have been shown to inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells .
  • In vitro studies reported IC50 values for related compounds as low as 1.1 μM against MCF-7 (breast cancer) cell lines . This suggests a promising profile for further development.

Case Studies

Several case studies highlight the biological activity of triazole derivatives:

  • Study on Anticancer Activity :
    • Researchers synthesized a series of triazole derivatives and tested their cytotoxic effects on various cancer cell lines.
    • Results indicated that certain derivatives exhibited stronger antiproliferative activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
  • Antimicrobial Efficacy :
    • A comparative study evaluated the antimicrobial effects of several triazole compounds.
    • The results showed that modifications in the triazole structure significantly affected their antibacterial potency against both gram-positive and gram-negative bacteria .

Q & A

Q. What is the molecular formula, molecular weight, and CAS registry number of 3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride?

Answer: The compound has the molecular formula C₇H₁₁Cl₂N₃O (calculated based on structural analogs) and a molecular weight of 236.09 g/mol (exact value requires experimental validation). Its CAS registry number is 1803587-84-9 .

Q. What are the recommended synthetic methodologies for preparing this compound?

Answer: Synthesis typically involves cyclization and salt formation steps:

  • Step 1: React a triazole precursor with a chloromethylating agent (e.g., chloroacetic acid) in anhydrous tetrahydrofuran (THF) using sodium hydride as a base. Stir for 10 hours at room temperature .
  • Step 2: Hydrochloride salt formation via crystallization from ethanol or isopropanol. Yield optimization requires strict moisture control .
    Key Parameters:
  • Solvent polarity (THF vs. DMF) influences reaction rate.
  • Stoichiometric excess of chloromethylating agent (1.5–2.0 eq.) improves yield .

Q. How is this compound characterized structurally and chemically?

Answer: Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and chloride integration .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion validation .
  • Elemental Analysis: To verify purity (>95%) and chloride content .
  • X-ray Diffraction: For crystalline structure elucidation (if single crystals are obtainable) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Answer: Comparative studies on analogous triazolo derivatives suggest:

  • Temperature: Elevated temperatures (60–80°C) reduce reaction time but may increase byproduct formation .
  • Catalysts: Phosphorus oxychloride (POCl₃) accelerates cyclization in non-polar solvents (e.g., toluene) .
  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) achieves >95% purity .

Q. Table 1: Optimization Parameters for Cyclization

ParameterCondition 1 Condition 2 Condition 3
SolventTHFTolueneDMF
Temperature25°C80°C60°C
Reaction Time10 hours4 hours6 hours
Yield65%75%70%

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

Answer: Contradictions arise from tautomerism or solvent effects. Strategies include:

  • Variable Temperature NMR: To identify dynamic equilibria (e.g., ring-chain tautomerism) .
  • Deuterated Solvent Comparison: DMSO-d₆ vs. CDCl₃ resolves proton exchange effects .
  • 2D NMR (COSY, HSQC): Assigns coupling patterns and resolves overlapping signals .

Q. What strategies exist for forming salts with alternative counterions?

Answer: Ion-exchange or acid-base reactions are used:

  • Organic Salts: React with trifluoroacetic acid (TFA) or p-toluenesulfonic acid in methanol .
  • Inorganic Salts: Use HCl gas or NH₄Cl in ethanol for hydrochloride variants .
    Critical Factors:
  • Counterion solubility (e.g., sulfate salts require aqueous conditions).
  • Thermal stability (TGA analysis recommended) .

Q. How does structural modification (e.g., halogen substitution) affect bioactivity?

Answer: Studies on bromo- and trifluoromethyl-triazolo analogs reveal:

  • Halogen Effects: Bromine enhances lipophilicity and antimicrobial activity (e.g., EC₅₀ = 7.28 μM against Pellicularia sasakii) .
  • Ring Fusion: Oxazine vs. oxazepine rings alter metabolic stability. Oxazepine derivatives show prolonged half-lives in vitro .

Q. What computational methods predict the compound’s reactivity or binding affinity?

Answer:

  • Density Functional Theory (DFT): Models electrophilic substitution sites (e.g., chloromethyl group reactivity) .
  • Molecular Docking: Screens interactions with biological targets (e.g., fungal cytochrome P450 enzymes) .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Answer:

  • Byproduct Control: Chloromethyl intermediates may dimerize; kinetic quenching (rapid cooling) is critical .
  • Process Analytical Technology (PAT): In-line FTIR monitors reaction progress .
  • Crystallization Optimization: Anti-solvent addition (water) improves crystal homogeneity .

Q. How does the compound’s stability vary under storage conditions?

Answer:

  • Thermal Stability: Decomposition above 150°C (DSC/TGA data required) .
  • Light Sensitivity: Amber glass vials prevent photodegradation of the triazolo ring .
  • Humidity Control: Desiccants (silica gel) prevent hydrolysis of the chloromethyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride
Reactant of Route 2
3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.